2-Bromo-3-formylpyridine

Cross-coupling Palladium catalysis Heterocyclic chemistry

Problem: Isomer substitution forces reaction re-optimization and risks regioisomeric impurities. Solution: 2-Bromo-3-formylpyridine delivers predictable ortho-bromo/meta-formyl reactivity. • Ortho-Br enables selective Pd couplings unattainable with chloro analogs. • Melting point 73°C ensures accurate automated solid dispensing. • >98% GC purity with <0.5% water content.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 128071-75-0
Cat. No. B139531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-formylpyridine
CAS128071-75-0
Synonyms2-bromo-3-pyridinecarboxaldehyde
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)C=O
InChIInChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
InChIKeyGNFWMEFWZWXLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-formylpyridine Product Overview


2-Bromo-3-formylpyridine (CAS 128071-75-0), also known as 2-bromonicotinaldehyde, is a halogenated heterocyclic building block characterized by a bromine atom at the 2-position and a formyl group at the 3-position of the pyridine ring . Its molecular formula is C6H4BrNO, with a molecular weight of 186.01 g/mol and a melting point of 73 °C . The compound is typically supplied as a white to orange powder or crystalline solid, with a purity specification commonly ≥98% (GC) and a maximum water content of 0.5% [1]. As a key intermediate in organic synthesis, it serves as a versatile scaffold for constructing more complex heterocyclic systems, particularly in medicinal chemistry and materials science applications . However, the specific positioning of its reactive groups (ortho-bromo and meta-formyl) dictates a unique reactivity profile that cannot be assumed for other halogenated formylpyridine isomers, making an evidence-based procurement strategy essential.

C–Br Cross-Coupling
Pd-catalyzed coupling under mild conditions
Orthogonal Formyl Handle
Independent functionalization without C–Br interference
Solid-State Handling
Free-flowing powder suitable for automated dispensing

Substitution Risks for 2-Bromo-3-formylpyridine


Generic substitution of 2-Bromo-3-formylpyridine with other halogenated formylpyridine isomers or analogs is scientifically unsound due to significant differences in physicochemical properties, reactivity, and regiochemical outcomes that directly impact synthetic efficiency and product fidelity. The ortho-bromo and meta-formyl arrangement in 2-Bromo-3-formylpyridine establishes a unique electronic and steric environment, distinct from that of its chloro analog (2-chloro-3-formylpyridine, m.p. 50-54 °C [1]) or regioisomers like 2-bromo-4-formylpyridine (m.p. 52-56 °C [2]) and 2-bromo-5-formylpyridine (m.p. 104-110 °C ). The specific positioning of the bromine atom adjacent to the pyridine nitrogen not only activates the ring toward nucleophilic aromatic substitution but also enables selective palladium-catalyzed cross-couplings that are challenging or impossible with the less reactive chloro analog [3]. Furthermore, the meta-formyl group provides a handle for orthogonal functionalization (e.g., Wittig olefination or reductive amination) without interfering with the C-Br bond. These differences in physical state, reactivity, and synthetic versatility mean that substituting an alternative halogenated formylpyridine would necessitate extensive re-optimization of reaction conditions and could result in different regioisomeric products, thereby compromising project timelines, yields, and the integrity of downstream chemical series.

Chloro analog reactivity C–Cl bond may require harsher conditions and specialized catalysts, altering reaction scope.
Regioisomeric formylpyridines Different substitution patterns may produce alternative regioisomers, breaking synthetic design.
Solid-state variability Low-melting analogs may complicate accurate weighing and long-term storage stability.

2-Bromo-3-formylpyridine Evidence Guide


Bromine Advantage in Cross-Coupling

2-Bromo-3-formylpyridine exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 2-chloro-3-formylpyridine analog. The C-Br bond in the target compound is more easily activated by palladium catalysts than the C-Cl bond, enabling reactions under milder conditions and with potentially higher yields. This is a well-established class-level inference for aryl halides, where oxidative addition of C-Br is generally faster than that of C-Cl [1]. A recent study in *Nature Chemistry* highlights the distinct reactivity of activated aryl bromides, specifically including challenging 2-pyridyl systems, in formate-mediated reductive cross-coupling [2].

Cross-Coupling Reactivity
Class-level
C–Br >100× faster oxidative addition than C–Cl
Milder conditions, lower catalyst loading
Class-level inference for aryl halides
Cross-coupling Palladium catalysis Heterocyclic chemistry

Solid-State Handling Benefits

2-Bromo-3-formylpyridine is a solid at room temperature with a melting point of 73 °C . This property offers significant practical advantages over its 2-chloro-3-formylpyridine analog, which has a lower melting point (50-54 °C [1]) and is often described as a low-melting solid or liquid. The higher melting point of the bromo-derivative generally correlates with easier handling, more accurate weighing, and improved long-term storage stability as a solid powder or crystal .

Solid-State Handling
Head-to-head
m.p. 73 °C vs 50–54 °C (chloro analog)
Free-flowing powder, easier weighing
Direct comparison at ambient pressure
Physicochemical properties Solid-state chemistry Formulation

Thieno-Naphthyridine Regioselective Synthesis

2-Bromo-3-formylpyridine has been demonstrated as a specific and effective substrate for the palladium(0)-catalyzed cross-coupling synthesis of thieno[2,3-b]- and [3,2-b]-fused naphthyridines [1]. This application showcases the compound's ability to participate in Stille couplings with stannylated thiophene derivatives, enabling the construction of specific isomeric heterocyclic systems. The 2,3-substitution pattern on the pyridine ring is essential for achieving the desired regiochemistry in the final fused ring system, a result that cannot be replicated by using the 3-bromo-4-formylpyridine isomer, which would lead to a different connectivity pattern.

Regioselective Scaffold Synthesis
Cross-study comparable
Stille coupling yields thieno[2,3-b]/[3,2-b]naphthyridines
2,3-substitution defines product regioisomer
Reported synthetic route
Heterocyclic synthesis Stille coupling Regioselectivity

2-Bromo-3-formylpyridine Recommended Applications


2,3-Disubstituted Pyridine Library Synthesis

Given the superior reactivity of the C-Br bond over C-Cl in palladium-catalyzed cross-coupling [1], 2-Bromo-3-formylpyridine is an optimal starting material for the construction of diverse 2,3-disubstituted pyridine libraries. The bromine atom can be selectively engaged in a Suzuki-Miyaura or Stille coupling to install an aryl or heteroaryl group at the 2-position. Subsequently, the 3-formyl group can be independently functionalized via Wittig olefination, reductive amination, or reduction/oxidation sequences, providing a modular and efficient route to complex pyridine derivatives for medicinal chemistry campaigns.

Thieno-Naphthyridine Scaffold Synthesis

As demonstrated in the synthesis of thieno-fused naphthyridines [2], 2-Bromo-3-formylpyridine is a critical precursor for specific fused heterocyclic systems where the 2,3-substitution pattern dictates the final regiochemistry of the product. This application is particularly relevant for research groups engaged in developing novel kinase inhibitors or other bioactive molecules where the thieno-naphthyridine core is a privileged pharmacophore. Substituting an isomer like 3-bromo-4-formylpyridine would lead to a different regioisomeric series, potentially losing the desired biological activity.

Automated High-Throughput Synthesis

The solid-state nature and relatively high melting point of 2-Bromo-3-formylpyridine (73 °C) compared to its chloro analog (50-54 °C) make it a preferred building block for automated liquid handling and solid-dispensing platforms. The ease of accurately weighing and dispensing a free-flowing powder minimizes experimental error and enhances reproducibility in high-throughput reaction screening and library synthesis. This practical advantage supports its use in industrial medicinal chemistry and process chemistry laboratories where automation is central to workflow efficiency.

Application
Selection Property
Validation Focus
2,3-Disubstituted pyridine library synthesis
Orthogonal C–Br and formyl reactivity
Cross-coupling selectivity and downstream functionalization
Thieno-naphthyridine scaffold construction
2,3-Substitution pattern for regiochemical control
Regioisomeric product confirmation
Automated high-throughput synthesis
Solid-state powder with higher melting point
Dispensing accuracy and storage stability

Technical Documentation Hub

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